1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone
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Overview
Description
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a benzyl group, a methyl group, and a prop-2-ynoxy group attached to an indole core, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, methyl, and prop-2-ynoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyl and prop-2-ynoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse scientific literature.
Chemical Structure
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C19H19NO3
- Molecular Weight : 313.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole framework and subsequent modifications to introduce the benzyl and propynoxy groups. A recent study highlights the use of various catalysts and reaction conditions to optimize yields and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Bacillus subtilis | 16 |
Antiviral Activity
Molecular docking studies have shown that this compound interacts favorably with viral targets, including those associated with hepatitis B and COVID-19. The binding affinities were found to be comparable or superior to reference ligands used in antiviral drug development .
In particular, docking simulations indicated strong interactions with the active sites of viral proteases, which are critical for viral replication. The results are illustrated in Table 2.
Virus | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|
Hepatitis B | Capsid Y132A mutant | -9.5 |
COVID-19 | Main protease | -10.2 |
Case Studies
Several case studies have been published exploring the biological activities of related compounds within the indole family. For instance, one study investigated the derivatives of indole-based compounds and their effects on cell viability in cancer lines, noting that modifications at the 5-position significantly enhanced cytotoxicity .
Another study focused on the structure–activity relationship (SAR) of similar compounds, revealing that the introduction of different functional groups could modulate biological activity, emphasizing the importance of structural variations in drug design .
Properties
CAS No. |
552284-22-7 |
---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(1-benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone |
InChI |
InChI=1S/C21H19NO2/c1-4-12-24-18-10-11-20-19(13-18)21(16(3)23)15(2)22(20)14-17-8-6-5-7-9-17/h1,5-11,13H,12,14H2,2-3H3 |
InChI Key |
IRPHVSSKLFJQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCC#C)C(=O)C |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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